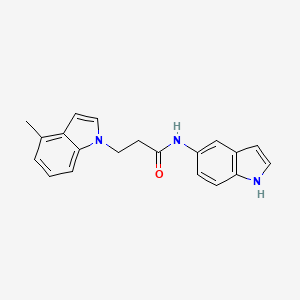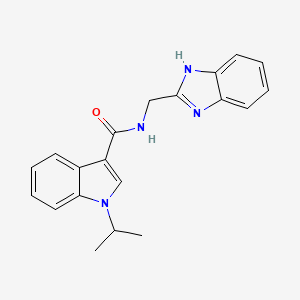![molecular formula C22H19ClF2N2O4S B11128862 N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide](/img/structure/B11128862.png)
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a sulfonyl group, and a glycinamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and sulfonyl intermediates, followed by their coupling with the glycinamide moiety under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)acetamide
- N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)propionamide
Uniqueness
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19ClF2N2O4S |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C22H19ClF2N2O4S/c1-31-21-10-8-17(12-18(21)23)32(29,30)27(13-15-5-3-2-4-6-15)14-22(28)26-20-9-7-16(24)11-19(20)25/h2-12H,13-14H2,1H3,(H,26,28) |
InChI Key |
NYKMBOPCFHEFOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione](/img/structure/B11128785.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11128787.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128793.png)
![N-(4-methoxyphenyl)-3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B11128810.png)

![N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11128818.png)
![6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B11128821.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B11128826.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B11128841.png)

![2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11128847.png)

![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropan-1-one](/img/structure/B11128850.png)
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11128854.png)
